Tak-715

Overview

Description

TAK-715 is a potent p38 MAPK inhibitor . It has an IC50 of 7.1 nM at p38 MAPKα . Additionally, it inhibits Wnt-3a stimulated β-catenin signaling and shows cross-reactivity with casein kinase Iδ and ε . It is also an antirheumatic and is active in vivo .

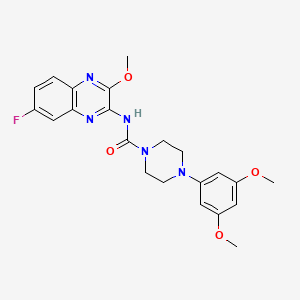

Molecular Structure Analysis

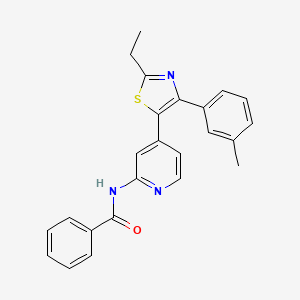

The molecular formula of TAK-715 is C24H21N3OS . It has a molecular weight of 399.51 . The structure is consistent with the provided formula .Physical And Chemical Properties Analysis

TAK-715 has a molecular weight of 399.51 and a molecular formula of C24H21N3OS . It is soluble in DMSO to 100 mM and in ethanol to 25 mM .Scientific Research Applications

Treatment of Intervertebral Disc Degeneration (IDD)

TAK-715 has been found to alleviate IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells, which are key contributors to intervertebral disc degeneration . It has been shown to attenuate intervertebral disc degeneration both in vitro and in vivo .

Anti-Inflammatory Effects

TAK-715 has demonstrated anti-inflammatory effects. It has been shown to block IL-1β-induced inflammatory mediator production (COX-2) and inflammatory cytokine production (HMGB1) .

Anti-Apoptotic Effects

TAK-715 has anti-apoptotic effects. It has been found to alleviate IL-1β-induced apoptosis in vitro, and upregulate antiapoptotic proteins .

ECM Degradation

TAK-715 has been shown to degrade the extracellular matrix (ECM), specifically collagen II, MMP9, ADAMTS5, and MMP3 .

Inhibition of p38MAPK Signaling

TAK-715 exerts its effects by inhibiting the phosphorylation of p38, a member of the MAPK family .

Potential Treatment for IDD

Given its various effects, TAK-715 might be an effective treatment for IDD .

Safety And Hazards

properties

IUPAC Name |

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKAIDKUDLCBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184412 | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tak-715 | |

CAS RN |

303162-79-0 | |

| Record name | TAK 715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-715 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK 715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 303162-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAK-715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

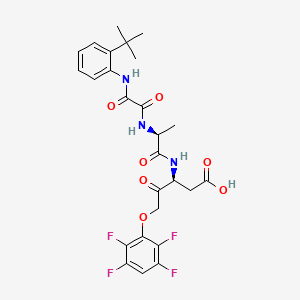

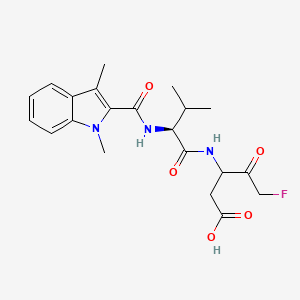

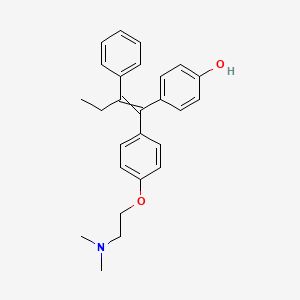

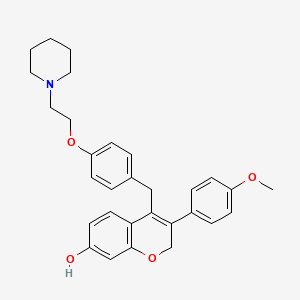

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

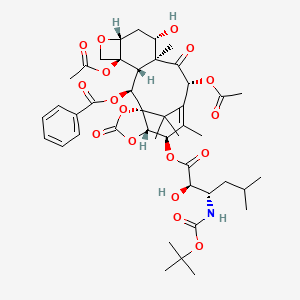

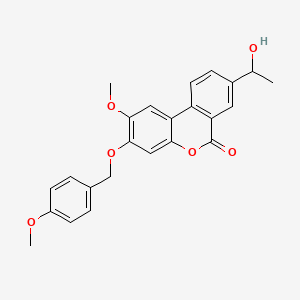

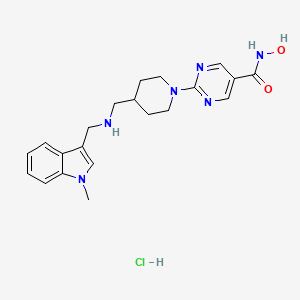

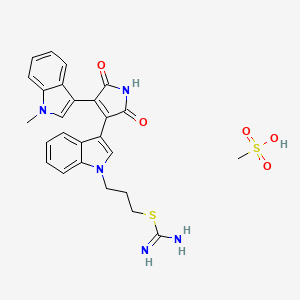

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of TAK-715?

A1: TAK-715 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK). [, ] It binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation. [, ] This inhibition of p38α ultimately leads to the downstream suppression of pro-inflammatory cytokine production, making it a potential therapeutic target for chronic inflammatory diseases like rheumatoid arthritis. [, ]

Q2: How does TAK-715 affect adipocyte differentiation?

A2: Research suggests that TAK-715 demonstrates anti-adipogenic effects by suppressing lipid accumulation during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs) into adipocytes. [] This effect is mediated through the downregulation of key adipogenic transcription factors like CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor gamma (PPAR-γ), as well as the inhibition of fatty acid synthase (FAS) and perilipin A expression. [] Additionally, TAK-715 reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT-3) and activating transcription factor-2 (ATF-2), further contributing to its anti-adipogenic action. []

Q3: What is known about the structure of TAK-715?

A3: TAK-715, chemically known as N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, is a 4-phenyl-5-pyridyl-1,3-thiazole derivative. [] While the exact molecular weight and spectroscopic data might require further reference, its structure has been studied through X-ray crystallography, revealing its binding mode within the ATP-binding pocket of p38α. [, , ] This structural information provides insights into its selectivity and potency as a p38α inhibitor.

Q4: Has TAK-715 been investigated for its metabolic stability?

A4: Yes, studies have explored the metabolic fate of TAK-715 using human liver microsomes and bacterial cytochrome P450 mutants (P450 BM3). [, ] These investigations aimed to identify potential metabolites and assess its metabolic stability. Researchers have successfully generated diverse derivatives of TAK-715 through biotransformation using P450 BM3 mutants, highlighting potential metabolic pathways and generating a library of compounds for further investigation. []

Q5: What is the relationship between the structure of TAK-715 and its activity?

A5: During the development of TAK-715, researchers explored structure-activity relationships within a series of 4-phenyl-5-pyridyl-1,3-thiazoles. [] They discovered that substitutions at the 2-position of the pyridyl ring significantly impacted both p38α inhibitory activity and interactions with cytochrome P450 (CYP) isoforms. [] Specifically, the 2-ethyl substitution in TAK-715 contributed to its potent p38α inhibition while minimizing CYP inhibition. []

Q6: What in vivo studies have been conducted on TAK-715?

A6: TAK-715 has demonstrated promising efficacy in preclinical models. In mice, it effectively inhibited lipopolysaccharide (LPS)-induced TNF-α production, a key inflammatory mediator. [] Furthermore, it showed significant therapeutic benefit in a rat model of adjuvant-induced arthritis, highlighting its potential as an anti-rheumatic agent. []

Q7: What is the current status of TAK-715 in terms of clinical development?

A7: Based on its promising preclinical profile, TAK-715 was selected as a clinical candidate for rheumatoid arthritis. [] While its specific clinical development stage requires further confirmation, the information suggests it progressed beyond preclinical research.

Q8: Are there any known resistance mechanisms associated with TAK-715?

A8: While specific resistance mechanisms to TAK-715 haven't been extensively outlined in the provided literature, it's crucial to recognize that drug resistance is a common challenge with kinase inhibitors. [] Further research is necessary to understand if and how resistance to TAK-715 might develop in clinical settings and to explore strategies to mitigate this potential challenge.

Q9: Has TAK-715 shown potential in other therapeutic areas beyond rheumatoid arthritis?

A9: Yes, emerging research suggests that TAK-715 might hold therapeutic promise in other areas. For instance, it demonstrated the ability to alleviate interleukin-1β (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, indicating potential in managing intervertebral disc degeneration. [] Additionally, computational analyses have identified TAK-715 as a potentially effective compound for treating lung squamous cell carcinoma, particularly in patients with high-risk cancer-associated fibroblasts. []

Q10: Are there any computational models or tools used to study TAK-715?

A10: Yes, computational approaches have been employed to understand the interactions of TAK-715 with its target and explore its potential in different disease contexts. Researchers have used molecular docking and bioinformatics tools to evaluate TAK-715's binding affinity for p38α and predict its potential off-target effects. [, ] Moreover, researchers utilize computational models to calculate chemotherapy sensitivity scores and explore drug-target interactions, highlighting potential applications of TAK-715 in cancer therapy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)